molecular formula C23H21Cl2N5O2 B2993971 3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 1021065-72-4

3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2993971
CAS No.: 1021065-72-4
M. Wt: 470.35
InChI Key: SLHHVMMXSAWBCS-UHFFFAOYSA-N
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Description

3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H21Cl2N5O2 and its molecular weight is 470.35. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has shown that purine derivatives can be synthesized through various chemical processes, including multi-step synthesis and cycloaddition reactions. These methods provide insights into the structural and chemical properties of purine-based compounds, which are crucial for their potential applications in medicinal chemistry and drug design (Šimo et al., 1995) (Šimo et al., 2000).

Biological Activity and Potential Therapeutic Uses

Some purine derivatives have been studied for their anti-inflammatory activities, suggesting that they could serve as leads for the development of new anti-inflammatory agents. These studies provide a framework for evaluating the biological activities of similar compounds in models of chronic inflammation (Kaminski et al., 1989).

Drug Discovery and Design

The exploration of purine derivatives in drug discovery highlights their potential as scaffolds for the development of new therapeutic agents. The structural diversity and modifiability of purine derivatives make them attractive candidates for targeting a variety of biological pathways and diseases. For example, derivatives have been investigated for their potential in treating neurodegenerative diseases by acting on multiple targets, such as adenosine receptors and monoamine oxidases, demonstrating the versatility of purine-based compounds in medicinal chemistry (Koch et al., 2013).

Molecular Modeling and Synthesis

The synthesis of novel purine-diones and pyridopyrimidine-diones, along with their anticancer activity, emphasizes the importance of purine derivatives in developing new anticancer drugs. These studies involve molecular modeling to predict the interaction of these compounds with biological targets, further illustrating the role of purine derivatives in the drug design process (Hayallah, 2017).

Properties

IUPAC Name

3,9-bis[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N5O2/c1-27-20-19(21(31)30(23(27)32)14-16-8-3-5-10-18(16)25)29-12-6-11-28(22(29)26-20)13-15-7-2-4-9-17(15)24/h2-5,7-10H,6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHHVMMXSAWBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.